molecular formula C10H10N2O B7869209 N-(5-cyano-2-methylphenyl)acetamide

N-(5-cyano-2-methylphenyl)acetamide

Cat. No. B7869209
M. Wt: 174.20 g/mol
InChI Key: TWARPZCNCWESBS-UHFFFAOYSA-N
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Description

N-(5-cyano-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Pharmacological Properties:

    • N-(5-cyano-2-methylphenyl)acetamide derivatives have been used in synthesizing compounds with antimalarial activity. A study highlighted the synthesis of such derivatives and their quantitative structure-activity relationships, showing high activity against Plasmodium berghei in mice and suggesting potential for clinical trials (Werbel et al., 1986).
  • Metabolism and Toxicology Studies:

    • Comparative metabolism studies involving chloroacetamide herbicides (related to this compound) in human and rat liver microsomes have been conducted. These studies provide insights into the metabolic pathways and potential toxicological effects of such compounds (Coleman et al., 2000).
  • Microwave-Assisted Synthesis:

    • Microwave irradiation has been utilized to synthesize 2,6-dimethyl-3-aryl-4(1H)-quinolones from N-(4-methylphenyl) acetamide, demonstrating the efficiency and high yield of this technique. This research indicates the potential of this compound in facilitating rapid and efficient chemical syntheses (Liu Chang-chu, 2014).
  • Anticancer Applications:

    • Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, related to this compound, has been investigated for anticancer properties. These compounds showed selective cytotoxicity against certain cancer cell lines, indicating their potential as anticancer agents (Evren et al., 2019).
  • Molecular Interactions and Crystallography:

    • A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explored the molecular interactions within its crystal structure, providing insights into the stabilization of crystal packing through hydrogen, stacking, and halogen bonding (Gouda et al., 2022).

properties

IUPAC Name

N-(5-cyano-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-9(6-11)5-10(7)12-8(2)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWARPZCNCWESBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.